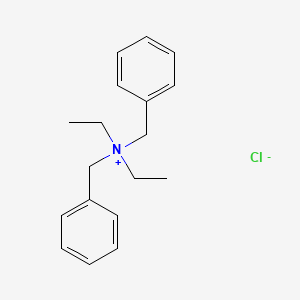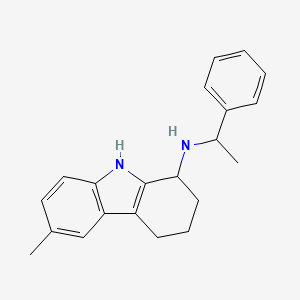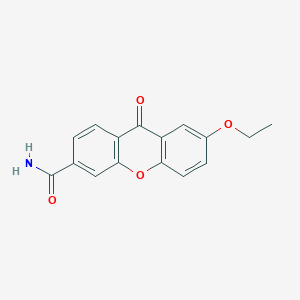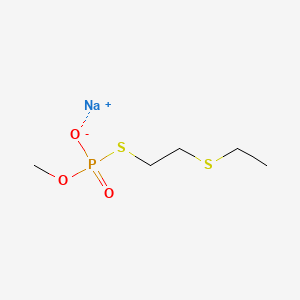
Dibenzyl(diethyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(diethyl)azanium;chloride is a quaternary ammonium compound, characterized by the presence of two benzyl groups and two ethyl groups attached to a nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various applications due to its ability to disrupt intermolecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl(diethyl)azanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of dibenzylamine with diethyl sulfate or ethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl(diethyl)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid under specific conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dibenzylamine and diethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Substitution: Products include various quaternary ammonium salts.
Oxidation: Major products are benzaldehyde and benzoic acid.
Hydrolysis: Products are dibenzylamine and diethylamine.
Wissenschaftliche Forschungsanwendungen
Dibenzyl(diethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in cell biology studies to disrupt cell membranes and study membrane permeability.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its surfactant properties.
Wirkmechanismus
The primary mechanism of action of dibenzyl(diethyl)azanium;chloride involves the disruption of intermolecular interactions within cell membranes. This disruption leads to the dissociation of lipid bilayers, compromising cellular permeability and causing leakage of cellular contents. The compound targets the lipid components of the membrane, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant properties, used widely as a disinfectant.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound used in DNA extraction and as a surfactant in various applications.
Uniqueness
Dibenzyl(diethyl)azanium;chloride is unique due to its specific combination of benzyl and ethyl groups, which confer distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5197-88-6 |
|---|---|
Molekularformel |
C18H24ClN |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
dibenzyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C18H24N.ClH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSCYLSLFZOEXPK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)



![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)


![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

